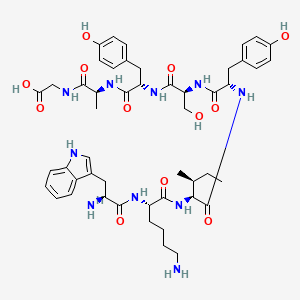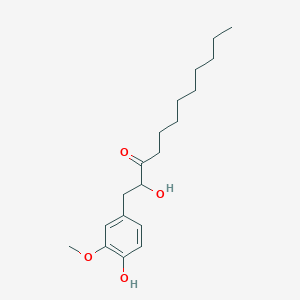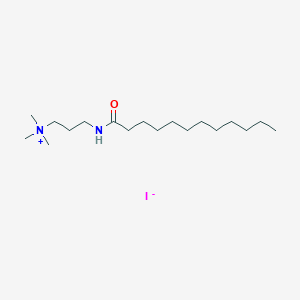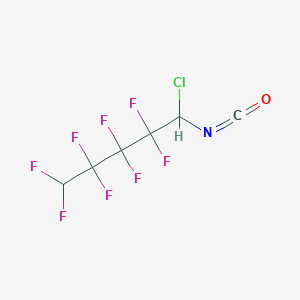
H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH is a peptide composed of eight amino acids: tryptophan, lysine, isoleucine, tyrosine, serine, tyrosine, alanine, and glycine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides like H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can modify amino acid side chains, particularly those of tryptophan and tyrosine.
Reduction: Reduction reactions can break disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine.
Applications De Recherche Scientifique
Peptides like H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in studying peptide synthesis techniques.
Biology: Serve as models for protein structure and function studies.
Medicine: Potential therapeutic agents for various diseases, including cancer and metabolic disorders.
Industry: Utilized in the development of new materials and as catalysts in chemical reactions.
Mécanisme D'action
The mechanism of action of peptides like H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH depends on their specific sequence and structure. Generally, they interact with molecular targets such as enzymes, receptors, or other proteins, influencing various biological pathways. For instance, they may bind to receptors on cell surfaces, triggering intracellular signaling cascades that result in physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Semaglutide: A peptide with a similar sequence used as a glucagon-like peptide-1 (GLP-1) receptor agonist for treating type 2 diabetes.
Uniqueness
H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH is unique due to its specific sequence, which determines its distinct biological activity and potential applications. Its combination of amino acids can confer unique binding properties and stability, making it valuable for various research and therapeutic purposes.
Propriétés
Numéro CAS |
267423-25-6 |
|---|---|
Formule moléculaire |
C49H66N10O12 |
Poids moléculaire |
987.1 g/mol |
Nom IUPAC |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C49H66N10O12/c1-4-27(2)42(59-45(67)37(11-7-8-20-50)55-44(66)35(51)23-31-24-52-36-10-6-5-9-34(31)36)49(71)57-39(22-30-14-18-33(62)19-15-30)47(69)58-40(26-60)48(70)56-38(21-29-12-16-32(61)17-13-29)46(68)54-28(3)43(65)53-25-41(63)64/h5-6,9-10,12-19,24,27-28,35,37-40,42,52,60-62H,4,7-8,11,20-23,25-26,50-51H2,1-3H3,(H,53,65)(H,54,68)(H,55,66)(H,56,70)(H,57,71)(H,58,69)(H,59,67)(H,63,64)/t27-,28-,35-,37-,38-,39-,40-,42-/m0/s1 |
Clé InChI |
RFHWGUFJUZWSSU-IVAUIPPSSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Di-tert-butyl-6-{[(quinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14247729.png)



![1H-Imidazo[4,5-f][2,1]benzoxazole](/img/structure/B14247763.png)



![Ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate](/img/structure/B14247783.png)
![3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B14247790.png)


![2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)-](/img/structure/B14247830.png)

